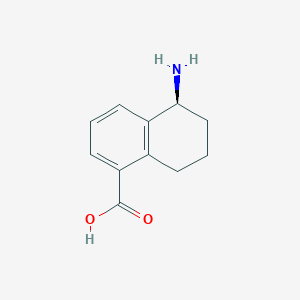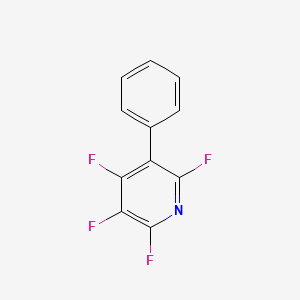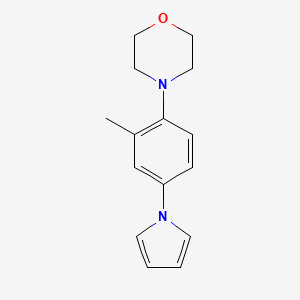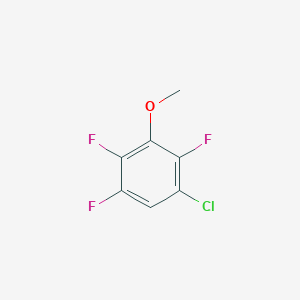
3-(Difluoromethyl)-2,6-dimethoxypyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Difluoromethyl)-2,6-dimethoxypyridine is a fluorinated heterocyclic compound that has garnered significant interest in various fields of research due to its unique chemical properties
准备方法
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of 2,6-dimethoxypyridine using difluoromethylating agents such as ClCF₂H or other novel non-ozone depleting difluorocarbene reagents . The reaction conditions often require the presence of a base and a suitable solvent, with the reaction being carried out under controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of 3-(Difluoromethyl)-2,6-dimethoxypyridine may involve continuous flow processes to enhance efficiency and scalability. The use of catalytic systems, such as metal-based catalysts, can facilitate the difluoromethylation process, making it more cost-effective and environmentally friendly .
化学反应分析
Types of Reactions
3-(Difluoromethyl)-2,6-dimethoxypyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced pyridine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce halogens or other functional groups onto the pyridine ring .
科学研究应用
3-(Difluoromethyl)-2,6-dimethoxypyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the development of bioactive molecules and probes.
Industry: The compound is used in the production of agrochemicals, materials, and other industrial products.
作用机制
The mechanism of action of 3-(Difluoromethyl)-2,6-dimethoxypyridine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity. The methoxy groups may also contribute to the compound’s overall reactivity and stability .
相似化合物的比较
Similar Compounds
Similar compounds include other difluoromethylated pyridines and heterocycles, such as 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid and difluoromethylated quinoxalines .
Uniqueness
3-(Difluoromethyl)-2,6-dimethoxypyridine is unique due to the presence of both difluoromethyl and methoxy groups on the pyridine ring. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications .
属性
分子式 |
C8H9F2NO2 |
|---|---|
分子量 |
189.16 g/mol |
IUPAC 名称 |
3-(difluoromethyl)-2,6-dimethoxypyridine |
InChI |
InChI=1S/C8H9F2NO2/c1-12-6-4-3-5(7(9)10)8(11-6)13-2/h3-4,7H,1-2H3 |
InChI 键 |
YHBPLWHTDWENDH-UHFFFAOYSA-N |
规范 SMILES |
COC1=NC(=C(C=C1)C(F)F)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


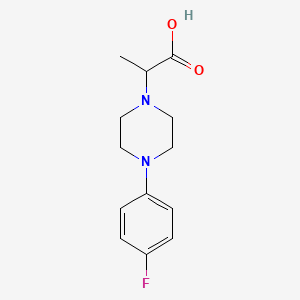
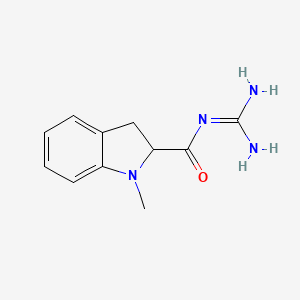

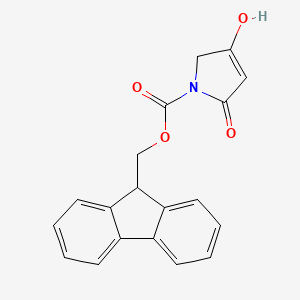
![7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine](/img/structure/B13119808.png)

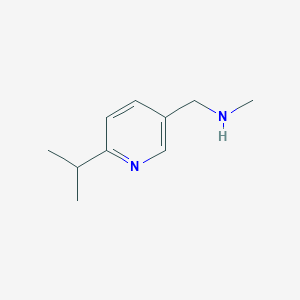
![N-(2-Chloro-1H-benzo[d]imidazol-7-yl)acetamide](/img/structure/B13119815.png)
